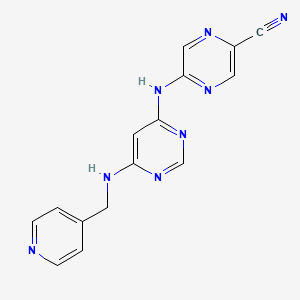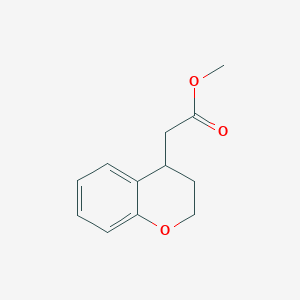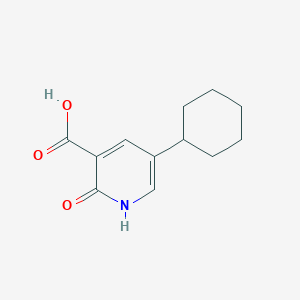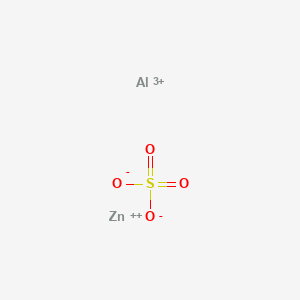
aluminum;zinc;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum zinc sulfate is a compound that combines aluminum, zinc, and sulfate ions. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in electroplating, water treatment, and as a mordant in dyeing processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum zinc sulfate can be synthesized through several methods. One common method involves the reaction of zinc oxide with sulfuric acid to produce zinc sulfate, which is then combined with aluminum sulfate. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, aluminum zinc sulfate is produced by treating zinc-containing materials with sulfuric acid. This process involves the leaching of zinc oxide calcines in dilute sulfuric acid, followed by purification and electrolysis of the resulting zinc sulfate solution .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum zinc sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, zinc can react with sulfuric acid to form zinc sulfate and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions involving aluminum zinc sulfate include sulfuric acid, hydrochloric acid, and other strong acids. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.
Major Products Formed: The major products formed from reactions involving aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and hydrogen gas. These products are often used in various industrial applications, such as electroplating and water treatment.
Applications De Recherche Scientifique
Aluminum zinc sulfate has numerous scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is used in the preparation of zinc-coated aluminum anodes for aluminum-air batteries, which have shown enhanced discharge performance . In medicine, zinc sulfate is used to replenish low levels of zinc and prevent zinc deficiency . In industry, aluminum zinc sulfate is used in electroplating, dyeing, and as a preservative for skins and leather .
Mécanisme D'action
The mechanism of action of aluminum zinc sulfate involves its interaction with various molecular targets and pathways. Zinc, a key component of the compound, acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biological processes, including wound healing, growth, and maintenance of normal skin hydration.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and other metal sulfates such as copper sulfate and manganese sulfate .
Uniqueness: Aluminum zinc sulfate is unique due to its combination of aluminum and zinc ions, which provides distinct properties and applications. For example, the presence of zinc enhances the compound’s electrochemical properties, making it suitable for use in aluminum-air batteries . Additionally, the combination of aluminum and zinc ions allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
AlO4SZn+3 |
|---|---|
Poids moléculaire |
188.4 g/mol |
Nom IUPAC |
aluminum;zinc;sulfate |
InChI |
InChI=1S/Al.H2O4S.Zn/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+3;;+2/p-2 |
Clé InChI |
WDYMMLFNWBOKFO-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=O)[O-].[Al+3].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


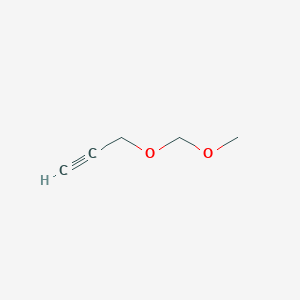
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
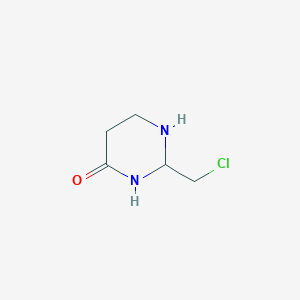
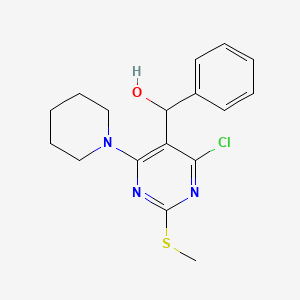
![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
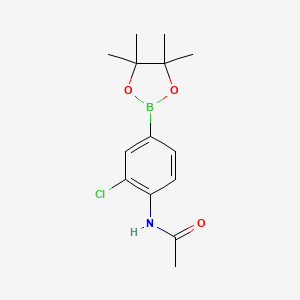
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)
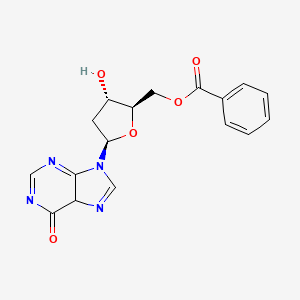
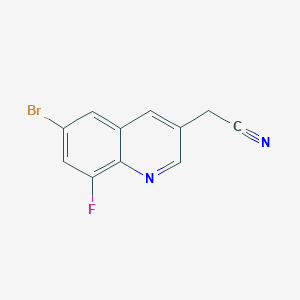
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
